molecular formula C21H34O5 B1682764 Tetrahydrocortisol CAS No. 53-02-1

Tetrahydrocortisol

Cat. No. B1682764
CAS RN: 53-02-1
M. Wt: 366.5 g/mol
InChI Key: AODPIQQILQLWGS-GXBDJPPSSA-N
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Description

Tetrahydrocortisol (THF) is a steroid and an inactive metabolite of hydrocortisone or cortisol . It is a neurosteroid and has been found to act as a negative allosteric modulator of the GABA A receptor .


Synthesis Analysis

A new route for the synthesis of tetrahydrocortisone 3-glucuronide has been developed with cortisone acetate as a starting material . The key step was using lithium tri-tert-butoxyaluminum hydride to reduce the C-3 carbonyl group of 5β-dihydrocortisone acetate (8) to provide 3α-5β-tetrahydrocortisone acetate (5) .


Molecular Structure Analysis

Tetrahydrocortisol has a molecular formula of C21H34O5 and a molecular weight of 366.5 g/mol . It is a 3alpha-hydroxy steroid, an 11beta-hydroxy steroid, a 17alpha-hydroxy steroid, a 21-hydroxy steroid, a 20-oxo steroid, a glucocorticoid, a primary alpha-hydroxy ketone, and a tertiary alpha-hydroxy ketone .


Chemical Reactions Analysis

Cortisol and cortisone are metabolized to A-ring reduced metabolites in the reactions catalyzed by 5α- and 5β-reductase . 5α-tetrahydrocortisol (alloTHF) and 5β-tetrahydrocortisol (THF) are produced from cortisol .


Physical And Chemical Properties Analysis

Tetrahydrocortisol has a molecular formula of C21H34O5 and a molecular weight of 366.5 g/mol . It is a 3alpha-hydroxy steroid, an 11beta-hydroxy steroid, a 17alpha-hydroxy steroid, a 21-hydroxy steroid, a 20-oxo steroid, a glucocorticoid, a primary alpha-hydroxy ketone, and a tertiary alpha-hydroxy ketone .

Scientific Research Applications

Interaction with DNA and Gene Regulation

Tetrahydrocortisol, when in a complex with apolipoprotein A-I, exhibits a specific interaction with eukaryotic DNA, potentially influencing the transcriptional activity of genes. This interaction induces the formation of single-stranded DNA structures, which then form complexes with DNA-dependent RNA-polymerase. This interaction is especially pronounced at specific sequences within the DNA, indicating a role in gene regulation and expression. This complex's interaction with DNA suggests its involvement in molecular processes related to gene transcription and regulation (Panin, Tuzikov, & Gimautdinova, 2003). Additionally, the tetrahydrocortisol–apolipoprotein A-I complex also impacts the secondary structure of eukaryotic DNA, causing a local denaturation of the double helix and indicating a role similar to that of a transcription factor (Panin, Gimautdinova, Kuznetsov, Akimzhanova, & Tuzikov, 2002).

Cortisol Metabolism and Measurement

Tetrahydrocortisol is used as a biomarker in the assessment of cortisol metabolism, which is crucial for understanding various physiological and pathological conditions. It's involved in the modulation of cortisol metabolism, as observed in patients treated with pegvisomant for acromegaly, where the tetrahydrocortisols/tetrahydrocortisone ratio was used to measure the enzyme activity indicative of cortisol metabolism changes (Trainer, Drake, Perry, Taylor, Besser, & Monson, 2001). Moreover, methods involving liquid chromatography-tandem mass spectrometry have been developed to measure urinary free tetrahydrocortisol, providing a diagnostic tool for conditions such as hypertension due to enzyme deficiencies (Turpeinen, Markkanen, Sane, & Hämäläinen, 2006).

Safety And Hazards

While handling Tetrahydrocortisol, it is advised to avoid dust formation, breathing mist, gas, or vapors . Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves .

Future Directions

Cortisol, including its metabolite Tetrahydrocortisol, regulates key components of cardiovascular risk . Future research may focus on the contribution of cortisol to blood pressure and relative obesity in the general population .

properties

IUPAC Name

2-hydroxy-1-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-16,18,22-24,26H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,18-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODPIQQILQLWGS-GXBDJPPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601018917
Record name Tetrahydrocortisol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydrocortisol

CAS RN

53-02-1
Record name Tetrahydrocortisol
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Record name Tetrahydrocortisol
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Record name TETRAHYDROCORTISOL
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Record name Tetrahydrocortisol
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Record name 3α,11β,17,21-tetrahydroxy-5β-pregnan-20-one
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Record name TETRAHYDROCORTISOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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